![molecular formula C21H32N4O B5668741 9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This section involves the synthesis and characterization of compounds that share structural motifs with the target molecule, focusing on the triazaspiro dodecane core and related functionalities.
Synthesis Analysis
Synthetic routes for related compounds often involve stepwise constructions of the triazaspiro framework, utilizing strategies such as cyclization reactions and substitutions. For example, bromination and cyanoethylation techniques have been employed to synthesize derivatives of triazaspiro dodecane, indicating a methodological approach to building complex spirocyclic structures (Kuroyan et al., 1986).
Molecular Structure Analysis
Structural characterizations, often performed using X-ray crystallography, provide insights into the three-dimensional arrangement and conformational features of the molecule. Compounds with similar structural frameworks have been shown to form specific supramolecular arrangements and hydrogen bonding networks, contributing to their stability and reactivity (Zhu, 2011).
Chemical Reactions and Properties
Chemical reactivity studies highlight the functional group transformations and reactivity patterns of compounds containing the triazaspiro dodecane scaffold. For instance, reactions involving bromination, alkylation, and reduction have been explored to modify the side chains and introduce new functional groups, demonstrating the versatility of these compounds in synthetic chemistry (Kuroyan et al., 1986).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structures, are crucial for understanding the material aspects of these compounds. Detailed analysis of these properties is essential for their application in further chemical processes and material science applications.
Chemical Properties Analysis
This involves the study of electronic structures, vibrational frequencies, molecular orbitals, and other chemical properties using various spectroscopic and computational methods. These analyses provide insights into the stability, reactivity, and potential applications of these molecules (Cansiz et al., 2012).
properties
IUPAC Name |
4-[(5-ethylpyridin-2-yl)methyl]-1-methyl-10-prop-2-enyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-4-11-25-12-10-21(9-8-20(25)26)17-24(14-13-23(21)3)16-19-7-6-18(5-2)15-22-19/h4,6-7,15H,1,5,8-14,16-17H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIVXSJXFLDAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN2CCN(C3(C2)CCC(=O)N(CC3)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.